molecular formula C18H11ClFN5O2 B2750491 2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919865-34-2

2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2750491
CAS No.: 919865-34-2
M. Wt: 383.77
InChI Key: BUDUDPKCHWMBFJ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 2-anilinopyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of similar compounds has been achieved through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . In addition, solution-phase parallel synthesis and high throughput evaluation have been used to identify new derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Synthesis and Imaging Agent Potential

A study by Fookes et al. (2008) highlighted the synthesis of fluoroethoxy and fluoropropoxy substituted compounds with high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008). This research indicates a scientific application in understanding and diagnosing neurodegenerative diseases.

Antitumor and Antiviral Activities

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives showing significant antiviral activities against the H5N1 influenza virus, providing a foundation for developing new antiviral drugs (Hebishy et al., 2020). Additionally, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activities

Gouda et al. (2010) evaluated the antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showing promising results against various microbial strains (Gouda et al., 2010). This research underscores the compound's potential in developing new antimicrobial agents.

Molecular Docking and Computational Studies

Fahim et al. (2021) conducted molecular docking and computational studies on novel heterocycles, including pyrazolopyrimidine derivatives, demonstrating their antimicrobial and anticancer activity. This work illustrates the utility of computational methods in guiding the development of new therapeutic agents (Fahim et al., 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, mechanism of action, and potential applications. This could include the development of new synthetic methodologies and the investigation of its potential as a therapeutic agent .

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-15-4-2-1-3-13(15)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-7-5-11(20)6-8-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDUDPKCHWMBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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